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Introduction

Dopamine is a critical neuromodulator in both vertebrates and invertebrates, governing a wide
array of behaviors and physiological processes. In the nematode Caenorhabditis elegans, a
powerful model organism for neurobiology, the dopaminergic system plays a key role in
locomotion, learning, and sensory modulation. Dopamine exerts its effects through G-protein
coupled receptors (GPCRSs). This guide focuses on the DOP-4 protein, a D1-like dopamine
receptor in C. elegans. While the user's query specified "DAR-1", the canonical nomenclature
for dopamine receptors in C. elegans is "DOP". DOP-4 is an invertebrate-specific, D1-like
receptor that is known to be involved in the adenylate cyclase-activating dopamine receptor
signaling pathway.[1][2][3]

Understanding the structure, function, and signaling of DOP-4 is crucial for dissecting the
molecular underpinnings of dopamine-modulated behaviors in a simple, genetically tractable
nervous system. This document provides a comprehensive overview of the DOP-4 protein,
including its structure, domains, signaling pathway, available quantitative data, and detailed
experimental protocols for its study.

Protein Structure and Domains

As a member of the GPCR superfamily, DOP-4 is an integral membrane protein characterized
by seven transmembrane (7TM) helices connected by alternating intracellular and extracellular
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loops. The N-terminus is located extracellularly, and the C-terminus resides in the cytoplasm.

Primary Sequence and Predicted Topology

The full-length amino acid sequence for DOP-4 can be retrieved from public databases such as
NCBI and UniProt under the accession number NP_504229.1 and Q21360, respectively.

Based on its primary sequence, the transmembrane domains of DOP-4 can be predicted using
bioinformatic tools like DeepTMHMM. The typical architecture of a GPCR, including the seven
helical transmembrane segments, is expected.

C-terminus

ICL1

ICL3

ICL2

Intrace$ul r Spdde

Extracellulpr Spaqge
ECL3
ECL1 TS
TM5
ECL2
T™1
N-terminus

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b3026483?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Figure 1: Predicted membrane topology of the DOP-4 receptor.

Key Functional Domains

While no experimentally determined structure exists for DOP-4, its domains can be inferred
from homology with other D1-like GPCRs.

o Transmembrane Helices (TMs): These form the core of the receptor and create the binding
pocket for dopamine. Specific residues within these helices are critical for ligand binding and
receptor activation.

o Extracellular Loops (ECLS): These loops are involved in ligand recognition and entry into the
binding pocket.

e Intracellular Loops (ICLs) and C-terminus: These regions are crucial for G-protein coupling
and interaction with other intracellular signaling and regulatory proteins, such as arrestins.
The third intracellular loop (ICL3) is often a key determinant of G-protein specificity.

DOP-4 Signaling Pathway

DOP-4 is classified as a D1-like dopamine receptor, which canonically couples to the
stimulatory G-protein, Gs.[1][3] Upon binding of dopamine, DOP-4 undergoes a conformational
change that catalyzes the exchange of GDP for GTP on the Gas subunit of the heterotrimeric
G-protein. The activated Gas-GTP complex then dissociates from the Gy dimer and
stimulates the activity of adenylyl cyclase. Adenylyl cyclase converts ATP into the second
messenger cyclic AMP (cCAMP). Elevated cAMP levels lead to the activation of Protein Kinase A
(PKA), which in turn phosphorylates a variety of downstream target proteins, leading to a
cellular response.
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Figure 2: Canonical D1-like receptor signaling pathway for DOP-4.
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Quantitative Data

Specific quantitative data for the DOP-4 receptor, such as ligand binding affinities and detailed
expression levels, are not extensively documented in the literature. However, data from related
C. elegans dopamine receptors can provide a valuable frame of reference for experimental
design.

Protein Expression Levels

Semi-quantitative data from the PaxDb (Protein Abundance Database) provides an estimate of
DOP-4 protein abundance in the whole organism.

. . ) Abundance
Protein Organism Tissue Rank
(ppm)
Whole organism 12769 of 13054
dop-4 C. elegans 0.01
(Integrated) (bottom 5%)

Data sourced
from PaxDb,
which integrates
multiple high-
throughput
proteomics
datasets.[4][5]
This indicates
that DOP-4 is a
low-abundance

protein.

Pharmacological Profile (Representative Data from DOP-
1)

While a detailed pharmacological profile for DOP-4 is not available, studies on the closely
related D1-like receptor DOP-1 provide insight into the potential affinities and potencies of
ligands for this receptor class in C. elegans. The following table presents EC50 values for
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dopamine and IC50 values for various antagonists in stimulating cAMP accumulation in COS-7
cells expressing DOP-1.

Ligand Ligand Type EC50 / IC50 (nM) for DOP-1
Dopamine Agonist 20+ 10

(+)-Butaclamol Antagonist 110+ 10

Haloperidol Antagonist 280 £ 20

cis-Flupenthixol Antagonist 35+05

Data adapted from Sanyal et
al. (2004) for the DOP-1L
isoform.[6] These values
should be considered as a
starting point for designing

experiments on DOP-4.

Experimental Protocols

Studying the structure and function of DOP-4 requires a multi-faceted approach, from
heterologous expression and purification to functional characterization. The following sections
outline detailed methodologies that can be adapted for the investigation of DOP-4.

Heterologous Expression and Purification of DOP-4

Obtaining sufficient quantities of functional receptor is a prerequisite for biochemical and
structural studies. A method for expressing and purifying GPCRs from C. elegans has been
established and can be adapted for DOP-4.[7][8]
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1. Construct Generation

Clone dop-4 cDNA into
C. elegans expression vector
(e.g., under myo-3 or H20 promoter)
with affinity tags (e.g., 1D4, His)

2. Tran?enesis

Microinject construct into
C. elegans gonad to generate
transgenic lines

3. Large-Sgale Culture

Grow transgenic C. elegans
in large-scale liquid culture

4. Protein |[Extraction
Harvest and lyse worms
(e.g., by grinding in liquid nitrogen)

:

Solubilize membrane proteins
using a mild detergent
(e.g., DDM, CHAPS)

5. Purification
Affinity Chromatography
(e.g., 1D4-sepharose or Ni-NTA)

:

Size-Exclusion Chromatography
(to ensure homogeneity)

Click to download full resolution via product page

Figure 3: Workflow for heterologous expression and purification of DOP-4.
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Methodology:

e Vector Construction: The dop-4 cDNA is cloned into a C. elegans expression vector. A
strong, tissue-specific promoter (e.g., myo-3 for muscle or H20 for pan-neuronal expression)
is used to drive expression. C-terminal tags, such as the 1D4 epitope tag and a polyhistidine
tag, are added for detection and purification.[7]

o Generation of Transgenic Animals: The expression construct is microinjected into the gonads
of wild-type C. elegans to create transgenic lines.

o Large-Scale Culture: High-expression transgenic lines are expanded in large-scale liquid
cultures using a fermenter to generate a large biomass.

e Worm Lysis and Membrane Preparation:
o Harvest worms by centrifugation.
o Wash the worm pellet extensively with M9 buffer.

o Resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCI pH 7.5, 150 mM NacCl,
protease inhibitors).

o Flash-freeze the worm suspension in liquid nitrogen and grind to a fine powder using a
mortar and pestle.

o Thaw the lysate and centrifuge at low speed (e.g., 1,000 x g) to remove large debris.
o Pellet the membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour).

» Solubilization: Resuspend the membrane pellet in solubilization buffer (lysis buffer containing
a mild detergent such as n-dodecyl-3-D-maltoside (DDM) at 1% w/v) and incubate with
gentle rotation for 1-2 hours at 4°C.

o Purification:

o Clarify the solubilized sample by ultracentrifugation.
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[e]

Apply the supernatant to an affinity chromatography column (e.g., a column coupled with
the 1D4 antibody).

o Wash the column extensively with wash buffer (solubilization buffer with a lower detergent
concentration, e.g., 0.05% DDM).

o Elute the receptor using a competitive peptide or by changing buffer conditions.

o For further purification and to ensure homogeneity, apply the eluted protein to a size-
exclusion chromatography (SEC) column.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Kd or Ki) of ligands for the
receptor. This protocol is adapted for membrane preparations.[4][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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